molecular formula C9H13NO2 B1286800 4-(2-Aminopropyl)benzene-1,3-diol

4-(2-Aminopropyl)benzene-1,3-diol

Cat. No.: B1286800
M. Wt: 167.2 g/mol
InChI Key: ZMGCGQOEKJYTNS-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)benzene-1,3-diol is a phenolic derivative featuring a benzene-1,3-diol core substituted at the 4-position with a 2-aminopropyl group. These analogs often exhibit diverse biological activities, including antimicrobial, fluorescent, and enzyme-inhibitory properties, depending on their substituents .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-(2-aminopropyl)benzene-1,3-diol

InChI

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5-6,11-12H,4,10H2,1H3

InChI Key

ZMGCGQOEKJYTNS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Azo and Diazene Groups

  • 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i): Structure: Both feature a diazenyl group linked to substituted phenyl rings. Activity: Exhibited exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than the lead compound . Key Difference: The aminopropyl group in the target compound may enhance solubility or receptor binding compared to the bulky isopentyloxy/neopentyloxy groups in 4h and 4i.
  • 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl) diazenyl)benzene-1,3-diol (5b): Structure: Contains a thiazole-linked diazenyl group. Properties: Brown solid with a melting point of 212°C . Implication: The presence of heterocyclic groups (e.g., thiazole) may introduce fluorescence or electronic effects absent in the aminopropyl analog.

Thio-Substituted Derivatives

  • 4-(Phenylthio)benzene-1,3-diol (7a) and 4-(4-Fluorophenylthio)benzene-1,3-diol (7d) :
    • Physical Properties :
  • 7a: Pale yellow solid, mp 110–111°C.
  • 7d: White solid, mp 104–105°C .

Heterocyclic and Bioactive Derivatives

  • 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol: Fluorescence Properties: Exhibits aggregation-induced fluorescence, influenced by substituent position (e.g., methyl vs. methylamino groups) . Comparison: The aminopropyl group may introduce steric hindrance or hydrogen-bonding capacity, affecting fluorescence or bioactivity.
  • 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol: Activity: Demonstrated potent phosphorylase inhibition (IC50 = 19.60 ± 0.45 μM), outperforming standard inhibitors . Significance: Chlorine and thiazole substituents enhance enzyme interaction, whereas the aminopropyl group might target different biological pathways.

Estrogen Receptor-Binding Derivatives

  • 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol: Binding Affinity: Crystallographic studies show dimeric binding to estrogen receptors with a resolution of 2.29 Å . Key Contrast: Bulky indazolyl substituents likely confer receptor specificity, unlike the smaller aminopropyl group.

Research Findings and Implications

  • Substituent Effects: Polar Groups (e.g., –NH2): Likely improve water solubility and hydrogen-bonding interactions, which could enhance pharmacokinetics compared to nonpolar analogs like thioethers . Heterocycles (e.g., thiadiazole, thiazole): Introduce fluorescence or enzyme-targeting capabilities, as seen in and . Azo/Diazenyl Groups: Enhance antimicrobial activity but may reduce metabolic stability .
  • Gaps in Evidence: No direct data on this compound’s synthesis, stability, or bioactivity were found in the provided sources. Further experimental studies are needed to validate its theoretical advantages.

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